molecular formula C16H20N2O2 B13866502 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde

Cat. No.: B13866502
M. Wt: 272.34 g/mol
InChI Key: QFYZVURCRGIRCM-UHFFFAOYSA-N
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Description

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde is a chemical compound with the molecular formula C19H25N3O2. It is a research chemical known for its unique structure, which includes a cyclobutyl group attached to a piperazine ring, further connected to a benzaldehyde moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde typically involves the reaction of cyclobutylamine with piperazine to form 4-cyclobutylpiperazine. This intermediate is then reacted with benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzoic acid.

    Reduction: Formation of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde is used in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyclobutyl-piperazine-1-carbonyl)-cyclopropylbenzamide
  • 4-(4-Cyclobutyl-piperazine-1-carbonyl)-phenyl-ethanone

Uniqueness

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde stands out due to its specific combination of a cyclobutyl group, piperazine ring, and benzaldehyde moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-(4-cyclobutylpiperazine-1-carbonyl)benzaldehyde

InChI

InChI=1S/C16H20N2O2/c19-12-13-4-6-14(7-5-13)16(20)18-10-8-17(9-11-18)15-2-1-3-15/h4-7,12,15H,1-3,8-11H2

InChI Key

QFYZVURCRGIRCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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